molecular formula C8H11N B14735785 endo-2-Cyanobicyclo[2.2.1]heptane CAS No. 3211-87-8

endo-2-Cyanobicyclo[2.2.1]heptane

Cat. No.: B14735785
CAS No.: 3211-87-8
M. Wt: 121.18 g/mol
InChI Key: GAHKEUUHTHVKEA-RRQHEKLDSA-N
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Description

endo-2-Cyanobicyclo[2.2.1]heptane (CAS 3211-87-8) is a high-purity, stereospecific bicyclic compound of significant interest in fundamental and applied research. With a molecular formula of C8H11N and a molecular weight of 121.18 g/mol , this nitrile-functionalized norbornane derivative serves as a critical building block in organic synthesis and a model compound in thermodynamic studies. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework with a cyano group in the endo configuration. Researchers value it for its well-defined thermodynamic properties, which have been meticulously characterized. Its enthalpy of combustion (ΔcH°solid) is -4740.4 ± 1.5 kJ/mol , and it exhibits a constant pressure heat capacity (Cp,solid) of 193.93 J/mol*K at 298.15 K . The compound undergoes a solid-solid phase transition at 177.3 K with an associated enthalpy (ΔHtrs) of 2.25 kJ/mol, and melts at 331.2 K (58.05 °C) with an enthalpy of fusion (ΔfusH) of 2.96 kJ/mol . The primary research applications of this compound include serving as a key intermediate in the development of more complex chemical entities and as a stereochemical probe in reaction mechanism studies . Its robust structure and functional group make it a candidate for investigating structure-property relationships in materials science. Derivatives of the bicyclo[2.2.1]heptane scaffold are also explored for specialized applications such as traction fluids and high-performance lubricants . This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3211-87-8

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

(2R)-bicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6?,7?,8-/m0/s1

InChI Key

GAHKEUUHTHVKEA-RRQHEKLDSA-N

Isomeric SMILES

C1CC2CC1C[C@H]2C#N

Canonical SMILES

C1CC2CC1CC2C#N

Origin of Product

United States

Synthetic Methodologies for Endo 2 Cyanobicyclo 2.2.1 Heptane and Its Derivatives

Direct Synthesis Strategies

Direct approaches to endo-2-Cyanobicyclo[2.2.1]heptane and its derivatives primarily involve the formation of the bicyclo[2.2.1]heptane core via cycloaddition reactions where one of the reactants already contains a nitrile or a latent nitrile functionality. Alternatively, direct cyanation of a pre-formed bicyclo[2.2.1]heptane substrate can be employed.

Pathways to the Bicyclo[2.2.1]heptane Core with Pre-installed Nitrile Functionality

The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.1]heptane skeleton. By using a dienophile containing a nitrile group, the cyano functionality can be directly incorporated into the bicyclic product. A common strategy involves the [4+2] cycloaddition of cyclopentadiene (B3395910) with a cyano-substituted alkene.

The reaction of cyclopentadiene with acrylonitrile (B1666552), for instance, yields a mixture of endo- and exo-2-cyanobicyclo[2.2.1]hept-5-ene. The stereochemical outcome of this reaction is governed by the Alder endo rule, which favors the formation of the endo isomer as the major product under kinetic control. Subsequent hydrogenation of the double bond in the bicyclo[2.2.1]heptene ring affords the saturated this compound.

Another example involves the use of α-chloroacrylonitrile as the dienophile. The reaction with cyclopentadiene gives (1S,4S)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile nih.gov. This adduct can then be subjected to further transformations to yield the desired saturated nitrile.

Table 1: Examples of Diels-Alder Reactions for the Synthesis of 2-Cyanobicyclo[2.2.1]heptene Derivatives

DieneDienophileProduct(s)Key Features
CyclopentadieneAcrylonitrileendo- and exo-2-Cyanobicyclo[2.2.1]hept-5-enePredominantly the endo isomer is formed. Subsequent hydrogenation is required to obtain the saturated compound. researchgate.net
Cyclopentadieneα-Chloroacrylonitrile(1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrileIntroduces a chlorine atom which can be a handle for further functionalization. nih.gov

Cyanation Reactions on Bicyclo[2.2.1]heptane Substrates

The direct introduction of a cyano group onto a pre-existing bicyclo[2.2.1]heptane skeleton can be achieved through various cyanation methods. These reactions typically involve the conversion of a suitable leaving group, such as a halide, with a cyanide source.

While direct cyanation of unactivated C-H bonds on the bicyclo[2.2.1]heptane core is challenging, palladium-catalyzed reactions using norbornene as a mediator have been developed for the synthesis of ortho-aminated benzonitriles, showcasing a tandem amination/cyanation strategy on a related bicyclic system. nih.govacs.org

More commonly, cyanation is achieved via nucleophilic substitution of a halide. For instance, the reaction of an endo-2-halobicyclo[2.2.1]heptane with a cyanide salt, such as sodium or potassium cyanide, can in principle yield this compound. However, the rigid structure of the bicyclo[2.2.1]heptane system can hinder backside attack required for an S_N2 reaction, and the formation of a carbocation at the 2-position for an S_N1 reaction can be disfavored or lead to rearrangements. Competing elimination reactions are also common. acs.org

Nickel-catalyzed cyanation of secondary alkyl chlorides or bromides using zinc cyanide (Zn(CN)₂) as the cyanide source has been shown to be an effective method for the synthesis of a broad range of alkyl nitriles and could be applicable to bicyclo[2.2.1]heptyl halides. organic-chemistry.org

Indirect Synthetic Approaches via Functional Group Interconversions

Indirect methods offer alternative pathways to this compound by transforming a pre-existing functional group on the bicyclic scaffold into a nitrile. These multi-step sequences can provide better stereochemical control and may be more suitable for substrates where direct cyanation is problematic.

Transformation of Carboxylic Acid Derivatives to Nitriles

A common and reliable indirect route to nitriles is through the dehydration of primary amides. The corresponding endo-bicyclo[2.2.1]heptane-2-carboxamide can be prepared from the carboxylic acid or its ester. The amide is then treated with a dehydrating agent to afford the nitrile.

For example, in the synthesis of 2-azabicyclo[2.2.1]heptane-based inhibitors, a multi-step route involving the conversion of an amide to a nitrile was employed to prepare key carbonitrile intermediates. nih.gov The conversion of α-chloro amides on the bicyclo[2.2.1]heptane framework to ketones under basic conditions has also been reported, highlighting the reactivity of such intermediates. wpmucdn.com

Table 2: Reagents for the Dehydration of Amides to Nitriles

Dehydrating AgentTypical Conditions
Phosphorus pentoxide (P₂O₅)Heat
Thionyl chloride (SOCl₂)Inert solvent, often with a base
Trifluoroacetic anhydride (TFAA)Pyridine or triethylamine
Burgess reagentMild conditions

Reduction of Nitriles to Amines and Subsequent Derivatization

The nitrile group in this compound can be readily reduced to a primary amine, specifically endo-2-(aminomethyl)bicyclo[2.2.1]heptane. This transformation opens up avenues for a wide range of derivatizations, allowing for the synthesis of various analogs with potential applications in medicinal chemistry and materials science.

The reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. It has been observed that the reduction of both endo- and exo-2-cyanobicyclo[2.2.1]heptane with lithium aluminum hydride can be accompanied by some isomerization, leading to a mixture of the corresponding endo- and exo-amines. acs.org The reduction of related bicyclic nitriles and amides with LiAlH₄ has also been reported. researchgate.netgoogle.com An alternative approach involves the reduction of a nitromethyl group on the bicyclo[2.2.1]heptane skeleton to an aminomethyl group. nih.gov

Once the primary amine is obtained, it can be further functionalized through various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Nitrile Introduction through Substitution Reactions

The introduction of a nitrile group via nucleophilic substitution is a fundamental transformation in organic synthesis. wikipedia.org In the context of the bicyclo[2.2.1]heptane system, this would typically involve the reaction of an endo-2-substituted bicyclo[2.2.1]heptane, where the substituent is a good leaving group (e.g., a halide or a sulfonate ester), with a cyanide nucleophile.

The success of this approach is highly dependent on the reaction mechanism. For a primary halogenoalkane, the reaction with cyanide ions typically proceeds via an S_N2 mechanism, which involves a backside attack by the nucleophile. chemguide.co.ukchemguide.co.uk However, for secondary systems like the 2-substituted bicyclo[2.2.1]heptane, both S_N1 and S_N2 pathways are possible. The rigid, caged structure of the bicyclo[2.2.1]heptane framework imposes significant steric hindrance to the backside attack required for an S_N2 reaction at the C2-endo position. Furthermore, the formation of a planar carbocation at the bridgehead-adjacent C2 position, necessary for an S_N1 mechanism, is also sterically and electronically disfavored, and can lead to Wagner-Meerwein rearrangements. edscl.in

Base-promoted 1,2-elimination reactions are often a significant competing pathway when attempting nucleophilic substitution on endo-2-bicyclo[2.2.1]heptyl halides and arenesulfonates, leading to the formation of norbornene. acs.org Despite these challenges, under carefully controlled conditions, nucleophilic substitution with cyanide can be a viable method for the synthesis of this compound.

Table 3: Common Cyanide Sources for Nucleophilic Substitution

Cyanide SourceProperties
Sodium cyanide (NaCN)Commonly used, highly toxic.
Potassium cyanide (KCN)Similar to NaCN, highly toxic.
Zinc cyanide (Zn(CN)₂)Less toxic than alkali metal cyanides, often used in metal-catalyzed reactions. organic-chemistry.orgwikipedia.org
Trimethylsilyl cyanide (TMSCN)A milder and more soluble source of cyanide, often used in the presence of a Lewis acid.

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of 2-Cyanobicyclo[2.2.1]heptane is paramount for its application in fields such as medicinal chemistry and materials science. The orientation of the cyano group, either endo (pointing towards the longer bridge) or exo (pointing away), significantly influences the molecule's properties and reactivity.

Enantioselective Approaches

Achieving high enantioselectivity in the synthesis of this compound typically involves asymmetric catalysis of the foundational Diels-Alder reaction. The most common approach is the cycloaddition of cyclopentadiene with a cyano-substituted dienophile, such as acrylonitrile.

One of the most successful strategies employs chiral amine organocatalysts, particularly imidazolidinone derivatives. These catalysts activate α,β-unsaturated aldehydes towards cycloaddition with dienes via the formation of a chiral iminium ion, which effectively lowers the dienophile's LUMO (Lowest Unoccupied Molecular Orbital). While extensively studied for dienophiles like acrolein and cinnamaldehyde, this methodology is directly applicable to cyano-substituted alkenes. The catalyst reversibly forms an iminium ion with the dienophile, creating a stereochemically defined environment that directs the approach of the cyclopentadiene. This leads to the formation of the cycloadduct with high enantiomeric excess (ee). Upon hydrolysis, the chiral catalyst is regenerated, and the enantioenriched product is released. Studies on analogous reactions with α,β-unsaturated aldehydes have demonstrated excellent enantioselectivities, often exceeding 90% ee for the endo product.

Table 1: Representative Enantioselectivities in Organocatalyzed Diels-Alder Reactions with Cyclopentadiene
DienophileCatalystendo:exo Ratioendo ee (%)
Acrolein(S)-Imidazolidinone derivativeNot Reported90
Cinnamaldehyde(S)-Imidazolidinone derivative1:1.393

Diastereoselective Control in Synthesis

Diastereoselective control in the synthesis of 2-Cyanobicyclo[2.2.1]heptane primarily refers to the selective formation of the endo isomer over the exo isomer. In the Diels-Alder reaction between cyclopentadiene and monosubstituted alkenes, the endo product is generally favored due to secondary orbital interactions between the p-orbitals of the substituent and the developing π-bond of the diene. This stabilizing interaction is present in the endo transition state but absent in the exo transition state.

However, for 2-substituted dienophiles like 2-chloroacrylonitrile (B132963), the steric hindrance between the substituent and the diene in the endo transition state can outweigh the electronic stabilization, leading to a preference for the exo product. For instance, the reaction of cyclopentadiene with 2-chloroacrylonitrile yields the corresponding bicyclo[2.2.1]heptene-2-carbonitrile with an exo:endo ratio of 4:1 ku.ac.ke. Subsequent reduction of the double bond would retain this isomeric ratio in the saturated bicyclo[2.2.1]heptane product. Therefore, achieving a high yield of the endo isomer from such precursors requires careful selection of the dienophile and reaction conditions, or post-synthesis isomerization to the thermodynamically more stable isomer.

Application of Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. For the synthesis of chiral bicyclo[2.2.1]heptane derivatives, terpenes such as (+)-camphor and (-)-borneol are highly valuable starting materials. nih.gov

A plausible synthetic route to enantiopure this compound can commence from (+)-camphor. Camphor can be converted to norcamphor, which serves as a key intermediate. Norcamphor can then undergo various functionalization reactions. For instance, conversion to a corresponding tosylhydrazone followed by treatment with a cyanide source under reducing conditions could potentially install the cyano group. The stereochemistry of the final product would be dictated by the stereochemistry of the reduction step, which can often be controlled to favor the endo product.

Alternatively, (-)-borneol, which is an alcohol, offers a different synthetic handle. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a cyanide salt would then yield the nitrile. The stereochemical outcome of this SN2 reaction would lead to the exo product due to inversion of configuration. To obtain the endo product via this route, one would need to start with the corresponding exo-alcohol, isoborneol, to achieve the desired endo-cyanide upon substitution.

Catalytic Methodologies in the Synthesis of 2-Cyanobicyclo[2.2.1]heptane

Catalytic methods offer efficient and atom-economical routes to the target compound, often allowing for milder reaction conditions and improved selectivity.

Metal-Catalyzed Transformations

Transition metal catalysis is a powerful tool for the synthesis of nitriles. One of the most direct methods for preparing 2-Cyanobicyclo[2.2.1]heptane is the hydrocyanation of norbornene. This reaction involves the addition of hydrogen cyanide (HCN) across the double bond of norbornene. Catalysts based on nickel or palladium are commonly employed for this transformation. These reactions typically proceed via an oxidative addition of HCN to the low-valent metal center, followed by migratory insertion of the alkene into the metal-hydride bond and reductive elimination of the nitrile product.

A significant advancement in this area is the development of transfer hydrocyanation reactions. These methods avoid the direct use of highly toxic HCN gas by employing a safer cyanide-transfer agent. For instance, a cooperative palladium/Lewis acid catalytic system has been developed for the transfer hydrocyanation of alkenes using reagents like 1-methylcyclohexa-2,5-diene-1-carbonitrile as the cyanide source. lookchem.com Application of such a system to norbornene would provide a safer and more practical route to 2-Cyanobicyclo[2.2.1]heptane. The diastereoselectivity of the addition to the norbornene scaffold would be a critical aspect to control in these catalytic systems.

Table 2: Metal-Catalyzed Cyanation Approaches
Reaction TypeSubstrateTypical CatalystCyanide Source
Direct HydrocyanationNorborneneNickel(0) complexesHCN
Transfer HydrocyanationAlkenes (e.g., Norbornene)Palladium/Lewis AcidOrganic Cyanonitriles

Organocatalytic Approaches

As mentioned in the enantioselective approaches (Section 2.3.1), organocatalysis provides a premier route for the asymmetric synthesis of the bicyclo[2.2.1]heptane skeleton. The Diels-Alder reaction between cyclopentadiene and a suitable dienophile containing a cyano group, such as acrylonitrile or 2-chloroacrylonitrile, can be catalyzed by chiral secondary amines (e.g., imidazolidinone salts). princeton.edu

The mechanism involves the formation of a transient, chiral iminium ion from the dienophile and the organocatalyst. This activation lowers the energy of the dienophile's LUMO, accelerating the cycloaddition and, more importantly, creating a chiral environment that effectively shields one face of the dienophile. This facial discrimination forces the diene to approach from the less hindered face, resulting in a highly enantioenriched product. The reaction is known for its operational simplicity, often proceeding under mild conditions with low catalyst loadings. The subsequent hydrogenation of the resulting bicyclo[2.2.1]heptene-2-carbonitrile, which is typically stereospecific from the less hindered exo face, would yield the final saturated product, this compound, with the enantiopurity established in the initial cycloaddition step.

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign chemical processes. The primary synthetic route involves a two-step process: a Diels-Alder reaction of cyclopentadiene and acrylonitrile to form bicyclo[2.2.1]hept-5-ene-2-carbonitrile, followed by the hydrogenation of the double bond to yield the saturated target compound. This section will analyze both steps through the lens of the twelve principles of green chemistry.

The Diels-Alder reaction is inherently atom-economical, as all the atoms of the reactants are incorporated into the product. This cycloaddition reaction is a powerful tool for creating the bicyclic framework of the target molecule in a single step with 100% theoretical atom economy.

A significant focus of green chemistry research for this synthesis has been the replacement of traditional volatile organic compounds (VOCs) with more sustainable alternatives. The use of water as a solvent has been shown to accelerate Diels-Alder reactions due to the hydrophobic effect, which forces the nonpolar reactants together. mdpi.com Additionally, deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as green and recyclable reaction media. nih.gov Solvent-free conditions, where the reaction is carried out by heating a mixture of dicyclopentadiene (the precursor to cyclopentadiene) and the dienophile, represent another highly green approach, eliminating the need for any solvent. rsc.org

The Diels-Alder reaction between cyclopentadiene and acrylonitrile can be catalyzed by various systems to improve reaction rates and selectivity under milder conditions, thus reducing energy consumption. While Lewis acids are effective catalysts, their use often involves hazardous materials and generates waste. Greener catalytic approaches include the use of recyclable metal-organic frameworks (MOFs) and even single-wall carbon nanotubes. rsc.org

A critical aspect of the synthesis is controlling the stereoselectivity to favor the desired endo isomer. The endo product is often the kinetically favored product in the Diels-Alder reaction of cyclopentadiene. rsc.org The choice of solvent and catalyst can significantly influence the endo/exo selectivity. rsc.orgrsc.org By optimizing conditions to maximize the yield of the endo isomer, energy-intensive separation processes can be minimized, adhering to the principles of designing for energy efficiency and waste prevention. Computational studies have been employed to better understand and predict the factors controlling this selectivity, aiding in the rational design of greener reaction conditions. nih.gov

The following table summarizes the effect of different solvents on the yield and stereoselectivity of the Diels-Alder reaction between cyclopentadiene and acrylonitrile, highlighting the potential of greener solvent choices.

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)endo/exo RatioReference
BenzeneReflux36HighNot specified nih.gov
WaterAmbientNot specifiedHighEnhanced endo nih.gov
Deep Eutectic SolventsAmbient1-2>90High endo nih.gov
Solvent-free160-1701853:1 rsc.org

The second step in the synthesis of this compound is the selective hydrogenation of the double bond in bicyclo[2.2.1]hept-5-ene-2-carbonitrile. Traditional hydrogenation methods often rely on precious metal catalysts such as palladium or platinum and may require high pressures and temperatures.

Green approaches to the hydrogenation of nitriles focus on the development of catalysts based on more abundant and less toxic metals, such as nickel. rsc.org The use of highly dispersed nickel catalysts on supports like silicon carbide has shown high performance in the hydrogenation of nitriles to primary amines under milder conditions and without the need for additives like ammonia. rsc.org Furthermore, carbon-coated nickel-based catalysts have demonstrated excellent reusability, a key aspect of green catalysis. rsc.org The development of catalysts that can be easily separated and recycled, for instance, through magnetic properties, also contributes to a greener process. Research into ruthenium-catalyzed hydrogenation has also provided efficient and selective methods for nitrile reduction under benign conditions. semanticscholar.org

The selective hydrogenation of the carbon-carbon double bond without reducing the nitrile group is a key challenge. The choice of catalyst and reaction conditions is crucial to achieve this selectivity. Palladium-based catalysts have been shown to be effective for the selective hydrogenation of α,β-unsaturated nitriles. researchgate.net The use of recyclable catalysts, such as palladium nanoparticles entrapped in an aluminum oxyhydroxide matrix, allows for the reaction to be carried out at room temperature and atmospheric pressure, significantly reducing the energy input. researchgate.net

The following table provides an overview of different catalytic systems for the hydrogenation of nitriles, emphasizing greener alternatives.

Catalyst SystemSupportConditionsKey AdvantagesReference
NickelSilicon Carbide (SiC)Mild temperature and pressureHigh activity, selectivity to primary amines, no ammonia needed rsc.org
Nickel/Nickel OxideCarbon120 °C, 10 bar H₂Reusable, high conversion and selectivity rsc.org
Palladium NanoparticlesAluminum OxyhydroxideRoom temp, 1 atm H₂Recyclable, mild conditions researchgate.net
Ruthenium Pincer ComplexesHomogeneousLow pressureHigh efficiency, atom-economical semanticscholar.org
Atomically dispersed PalladiumNanodiamond-grapheneMild conditionsHigh selectivity towards primary amines nih.gov

By integrating these green chemistry principles into both the Diels-Alder and hydrogenation steps, the synthesis of this compound can be made significantly more sustainable. This includes prioritizing atom economy, utilizing safer solvents or solvent-free conditions, employing efficient and recyclable catalysts, designing for energy efficiency by using milder reaction conditions, and maximizing selectivity to avoid wasteful separation processes.

Stereochemical Investigations and Conformational Analysis of Endo 2 Cyanobicyclo 2.2.1 Heptane

Conformational Preferences of the Bicyclo[2.2.1]heptane Skeleton

The bicyclo[2.2.1]heptane framework, also known as norbornane (B1196662), is a defining feature of the title compound. Its unique bridged bicyclic structure imposes significant rigidity and strain, which in turn governs its conformational behavior and that of its derivatives. fiveable.me

Analysis of endo- vs. exo- Conformations

In substituted bicyclo[2.2.1]heptane systems, substituents at the C2 position can exist in two distinct stereochemical orientations: endo or exo. The endo position is oriented towards the six-membered ring in its boat-like conformation, while the exo position points away from it.

Ring Flipping and Energetic Barriers

Unlike monocyclic systems like cyclohexane (B81311), the bicyclo[2.2.1]heptane skeleton is a rigid structure that is "locked" into its conformation. masterorganicchemistry.commasterorganicchemistry.com It cannot undergo the conventional ring-flipping process seen in cyclohexane because such an action would introduce insurmountable angle and torsional strain, particularly at the bridgehead carbons. masterorganicchemistry.comlumenlearning.com The transition between conformations is not a low-energy process. fiveable.me The energy barrier for any significant conformational inversion is very high, effectively preventing it under normal conditions. This conformational rigidity is a hallmark of the norbornane system and its derivatives, including endo-2-Cyanobicyclo[2.2.1]heptane. fiveable.me

Stereochemical Assignment Methodologies

The definitive assignment of the endo or exo configuration of the cyano group is critical for understanding the molecule's properties and reactivity. This is achieved through a combination of powerful analytical techniques.

Spectroscopic Techniques for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between endo and exo isomers. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons in each isomer.

¹H NMR Spectroscopy : The chemical shift of the proton at C2 (the carbon bearing the cyano group) is a key indicator. In related norbornene systems, the difference in chemical shifts of specific protons can be used to assign the endo or exo configuration. researchgate.net Furthermore, the coupling constants between the C2 proton and the adjacent bridgehead (C1) and methylene (B1212753) (C3) protons are stereochemically dependent. The Karplus relationship, which correlates dihedral angles to coupling constants, can be applied to differentiate the isomers.

Nuclear Overhauser Effect (nOe) : nOe difference spectroscopy can provide through-space correlations between protons. For the endo isomer, an nOe enhancement would be expected between the C2 proton and the endo protons at C5 and C6, which are spatially close. Such an effect would be absent for the exo isomer. This technique has been used to confirm conformational isomerism in related bicyclic systems. rsc.org

Table 1: Representative ¹H NMR Spectroscopic Data for Differentiating Isomers in Bicyclo[2.2.1]heptane Systems. (Data is illustrative based on principles for related compounds).
ProtonExpected Chemical Shift / Coupling for endo IsomerExpected Chemical Shift / Coupling for exo IsomerRationale
H2 (proton on cyano-bearing carbon)Typically shielded (lower ppm)Typically deshielded (higher ppm)Anisotropic effects from the C-C bonds of the bicyclic system.
J(H2, H3-endo)Small coupling constantLarge coupling constantDihedral angle dependence (Karplus relationship).
J(H2, H3-exo)Large coupling constantSmall coupling constantDihedral angle dependence (Karplus relationship).
nOe with H5/H6-endoPresentAbsentSpatial proximity in the endo conformation.

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its relative and absolute configuration. rsc.orgarizona.edu This technique precisely maps the atomic positions, bond lengths, and bond angles within the crystal lattice. For this compound, an X-ray crystal structure would unequivocally confirm the endo orientation of the cyano group relative to the bicyclic skeleton. arizona.edu In cases where enantiopure crystals are obtained, the absolute configuration can also be determined, often through the use of anomalous dispersion.

Table 2: Example Crystallographic Data for a Substituted Bicyclo[2.2.1]heptane Derivative. (Data from (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid arizona.edu).
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.681
b (Å)10.276
c (Å)9.773
β (°)91.23
Volume (ų)970.5
Z (molecules per unit cell)4

Chiroptical Properties of Enantiopure this compound

This compound is a chiral molecule, existing as a pair of enantiomers. The study of the chiroptical properties of the enantiopure forms, such as optical rotation and circular dichroism (CD), provides valuable information about their absolute configuration.

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) : This technique measures the change in optical rotation as a function of the wavelength of light. The resulting ORD curve, particularly the sign of the Cotton effect near an absorption maximum, can be correlated to the absolute configuration of the enantiomer. Studies on related chiral bicyclic ketones have utilized ORD for stereochemical assignments. acs.org

Circular Dichroism (CD) : CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemistry of the molecule, and empirical rules (like the Octant Rule for ketones) have been developed to relate the sign of the CD signal to the absolute configuration. The study of enantiopure pterocarpan (B192222) derivatives has shown that CD spectroscopy is a powerful tool for configurational assignment. nih.gov

For enantiopure this compound, the nitrile chromophore has weak electronic transitions in the accessible UV region, which can make CD measurements challenging. However, theoretical calculations of the CD spectrum could be compared with experimental data to assign the absolute configuration of a separated enantiomer.

Optical Rotation Studies

Optical rotation is a fundamental chiroptical property used to characterize chiral molecules. It measures the rotation of the plane of polarized light as it passes through a solution of a non-racemic mixture of enantiomers. The specific rotation, [α], is a standardized measure that is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For the enantiomers of a chiral compound, the specific rotation values are equal in magnitude but opposite in sign.

Detailed experimental research providing specific optical rotation values for the enantiomers of this compound is not prominently available in the reviewed scientific literature. The resolution of racemic mixtures and the subsequent measurement of the optical activity of each enantiomer are essential steps for such a determination.

For illustrative purposes, the study of related bicyclo[2.2.1]heptane derivatives demonstrates the application of this technique. For instance, the specific rotations of the enantiomers of bicyclo[2.2.1]heptan-2-one and its unsaturated analog have been determined, allowing for the correlation of their absolute configurations. wpmucdn.com This type of analysis would be equally critical for assigning the absolute configuration of the enantiomers of this compound.

Table 1: Illustrative Specific Rotation Data for Related Bicyclo[2.2.1]heptane Derivatives (Note: This data is for related compounds and not for this compound)

Compound Specific Rotation [α] Configuration
(+)-Bicyclo[2.2.1]hept-5-ene-2-one +125° (1S,4R)
(-)-Bicyclo[2.2.1]hept-5-ene-2-one -123° (1R,4S)
(+)-Bicyclo[2.2.1]heptan-2-one +32.3° (1S,4R)
(-)-Bicyclo[2.2.1]heptan-2-one -31.5° (1R,4S)

Data sourced from a study on the absolute configuration of bicyclo[2.2.1]heptan-2-one and its precursors. wpmucdn.com

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical and conformational aspects of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. Electronic Circular Dichroism (ECD) provides information about the electronic transitions within the molecule, while Vibrational Circular Dichroism (VCD) probes the vibrational modes. nih.govbruker.com

The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration and the spatial arrangement of its atoms (conformation). The sign and intensity of the observed Cotton effects in an ECD spectrum, or the bisignate signals in a VCD spectrum, can be correlated with specific stereochemical features. mdpi.compsu.edu For bicyclic systems like this compound, the rigid structure simplifies conformational analysis, making CD spectroscopy a particularly effective tool. mdpi.com

As with optical rotation, specific experimental Circular Dichroism spectra for this compound are not readily found in the surveyed literature. However, the principles of its application can be understood from studies on analogous bicyclic ketones. psu.edursc.org For example, the n → π* electronic transition of the carbonyl chromophore in bicyclic ketones gives rise to a CD signal whose sign is often predicted by the "octant rule," which relates the sign of the Cotton effect to the spatial disposition of substituents relative to the carbonyl group. psu.edu

For this compound, the nitrile (cyano) group possesses a π system that can give rise to characteristic CD signals. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the CD spectra of different enantiomers and conformers, which are then compared with experimental data to determine the absolute configuration. mdpi.comrsc.org

Reactivity Profiles and Mechanistic Studies of Endo 2 Cyanobicyclo 2.2.1 Heptane

Reactions Involving the Nitrile Group

The cyano group is a versatile functional handle that can undergo a variety of transformations, including nucleophilic additions, reductions, and hydrolysis.

The carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of various derivatives from endo-2-Cyanobicyclo[2.2.1]heptane.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile to form intermediate iminyl anions, which upon hydrolysis yield ketones. This provides a pathway to C-C bond formation at the C2 position.

Addition of Hydrides: Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), are potent reducing agents that can add a hydride ion to the nitrile carbon. masterorganicchemistry.com This reaction is a key step in the synthesis of amines, as detailed in the following section.

The reduction of the nitrile group is a common and useful transformation, leading primarily to primary amines.

Reduction with Lithium Aluminum Hydride (LiAlH₄): The reduction of nitriles with LiAlH₄ is a powerful method for the synthesis of primary amines. masterorganicchemistry.com In the case of this compound, this reaction yields endo-2-(aminomethyl)bicyclo[2.2.1]heptane. However, studies have shown that this reduction can be accompanied by some isomerization, leading to a mixture of endo and exo amine products. acs.org This isomerization is thought to occur through an intermediate that allows for epimerization at the C2 position. acs.orgresearchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation over metal catalysts such as palladium on carbon (Pd/C) or Raney nickel can also be employed to reduce nitriles to primary amines. google.com This method can sometimes offer better stereochemical control compared to hydride reduction, depending on the catalyst and reaction conditions.

The table below summarizes typical reduction reactions of bicyclic nitriles.

Starting MaterialReagent/ConditionsProductObservations
endo-2-Cyanobicyclo[2.2.1]hept-5-eneLiAlH₄ in etherMixture of endo and exo 2-(aminomethyl)bicyclo[2.2.1]hept-5-eneIsomerization observed during reduction. acs.org
This compoundLiAlH₄ in etherMixture of endo and exo 2-(aminomethyl)bicyclo[2.2.1]heptaneIsomerization observed during reduction. acs.org
2-(2-Cyanoethylidene)-3-methylbicyclo[2.2.1]heptaneH₂, Pd/C (5%)2-(2-Cyanoethyl)-3-methylbicyclo[2.2.1]heptaneSelective reduction of the exocyclic double bond. google.com

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid and heat, the nitrile group is protonated, which increases its electrophilicity. youtube.comorganicchemistrytutor.com Subsequent attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, endo-bicyclo[2.2.1]heptane-2-carboxylic acid. chemistrysteps.comorganicchemistrytutor.comsigmaaldrich.comnist.gov

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. chemistrysteps.com The reaction proceeds through an imidic acid intermediate to form an amide. chemistrysteps.com Depending on the reaction conditions, the amide can be isolated, or the reaction can proceed to the carboxylate salt with further heating. organicchemistrytutor.com

The general mechanism for nitrile hydrolysis is a two-stage process involving the initial formation of an amide, followed by its hydrolysis. chemistrysteps.com

Reactions Involving the Bicyclo[2.2.1]heptane Scaffold

The rigid and strained bicyclo[2.2.1]heptane (norbornane) framework exhibits unique reactivity, which can be exploited for further functionalization.

The strained nature of the bicyclic system can be leveraged to introduce new functional groups. nih.gov

Palladium-Catalyzed C-H Functionalization: The combination of palladium catalysts and norbornene or its derivatives has emerged as a powerful tool for the selective functionalization of C-H bonds. acs.orgresearchgate.netkeytosustainability.comnih.gov This methodology allows for the introduction of various functional groups at specific positions on the bicyclic ring.

Radical Reactions: Radical-polar crossover reactions of organoboron species derived from norbornene have been used to stereoselectively access trisubstituted bicyclic systems. nih.gov

Diels-Alder Reactions: The bicyclo[2.2.1]heptane skeleton itself is synthesized via a Diels-Alder reaction. Further functionalization can be achieved by using substituted cyclopentadienes in the initial cycloaddition. nih.gov

The table below provides examples of functionalization reactions on the bicyclo[2.2.1]heptane scaffold.

Starting MaterialReagent/ConditionsProductKey Advantage
Norbornenylboronic esterRadical precursor, Organolithium speciesTrisubstituted norbornane (B1196662) derivativeHigh stereoselectivity. nih.gov
Aryl halides and norbornenePalladium catalystortho- and ipso-functionalized arenesSelective difunctionalization. acs.org
5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienesDienophileBicyclo[2.2.1]heptane with oxy-functionalized bridgeheadsAccess to novel building blocks. nih.gov

The substitution reactions on the bicyclo[2.2.1]heptane core are often influenced by the stereochemistry of the system.

Wagner-Meerwein Rearrangements: Cationic intermediates generated from the bicyclo[2.2.1]heptane system are prone to Wagner-Meerwein rearrangements. wikipedia.orglibretexts.org This is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon, often leading to a more stable carbocation. wikipedia.org These rearrangements are common in reactions involving the formation of a carbocation at the C2 position.

Nucleophilic Substitution: Nucleophilic substitution reactions at the C2 position are influenced by the rigid bicyclic structure. For instance, nucleophilic substitution at the C7 position of 2-azabicyclo[2.2.1]heptane derivatives can occur with retention of configuration, which is attributed to the neighboring group participation of the bicyclic nitrogen. le.ac.uk

Rearrangement Reactions of this compound and its Derivatives

The strained bicyclo[2.2.1]heptane skeleton is prone to rearrangements that relieve ring strain, often leading to thermodynamically more stable products. These transformations can be initiated by heat or by the presence of acids or bases.

Thermal Rearrangements

While specific studies on the thermal rearrangement of this compound are not extensively detailed in the provided results, the thermal behavior of related bicyclo[4.2.0]oct-2-enes provides analogous insights. At elevated temperatures (around 300°C), these systems can undergo researchgate.netgoogle.com sigmatropic carbon migrations. researchgate.net For instance, bicyclo[4.2.0]oct-2-ene isomerizes to bicyclo[2.2.2]oct-2-ene. researchgate.net Such rearrangements in the bicyclo[2.2.1]heptane system would involve the cleavage of one of the C-C bonds of the bicyclic core, followed by re-formation to a less strained isomer. The nitrile group in this compound would be expected to influence the energetics and pathways of such rearrangements.

Photochemical rearrangements of related bicyclo[2.2.1]heptene-2-carbonitrile have also been investigated, revealing that irradiation can induce significant structural changes, leading to the formation of new bicyclic and other cyclic products. These transformations highlight the potential for complex skeletal reorganizations under energetic conditions.

Acid/Base-Catalyzed Rearrangements

Acid-catalyzed rearrangements of bicyclo[2.2.1]heptane systems are well-documented, often proceeding through carbocationic intermediates via Wagner-Meerwein type shifts. researchgate.netmsu.edu For instance, the acid-catalyzed rearrangement of camphor-derived 1-bromo-N-nitrobicyclo[2.2.1]heptan-2-imines after reaction with potassium cyanide has been studied. researchgate.net These reactions can lead to the formation of substituted norbornene derivatives or other rearranged products depending on the substrate and reaction conditions. researchgate.net The presence of a nitrile group, as in this compound, can influence the stability of nearby carbocations and thus direct the course of such rearrangements.

Base-catalyzed rearrangements can also occur, particularly those involving the formation of an enolate or a related anionic intermediate. For example, base-catalyzed hydrolysis following a Diels-Alder reaction of 1,3-cyclohexadiene (B119728) and 2-chloroacrylonitrile (B132963) is a key step in the synthesis of bicyclo[2.2.2]oct-5-en-2-one. researchgate.net In the context of this compound, a strong base could potentially deprotonate the carbon alpha to the nitrile group, initiating subsequent rearrangements.

Cycloaddition Reactions with Bicyclo[2.2.1]heptane Nitriles

The bicyclo[2.2.1]heptane framework can act as a scaffold for various cycloaddition reactions, where the nitrile group can either be a direct participant or an influencing substituent.

Diels-Alder Reactions and Related Pericyclic Processes

The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptane core itself. researchgate.netchemrxiv.orgnih.gov For instance, the reaction of cyclopentadiene (B3395910) with a dienophile like 2-chloroacrylonitrile yields a bicyclo[2.2.1]hept-5-ene-2-carbonitrile derivative. nih.gov The stereochemistry of these reactions is a crucial aspect, with the endo isomer often being the kinetically favored product. evitachem.com

While the nitrile group in this compound is saturated, related unsaturated bicyclo[2.2.1]heptene systems can participate in further pericyclic reactions. These reactions can be influenced by the stereochemistry and electronic nature of the nitrile substituent.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition reactions are a versatile method for synthesizing five-membered heterocyclic rings. Nitrile oxides, often generated in situ, readily react with the double bond of norbornene and its derivatives. researchgate.net These reactions exhibit high stereoselectivity, with the 1,3-dipole approaching exclusively from the less hindered exo-face of the bicyclo[2.2.1]heptane system. researchgate.net

The reaction of nitrile oxides with unsymmetrically substituted norbornenes can lead to a mixture of regioisomers. researchgate.net The regioselectivity is influenced by both steric and electronic factors of the substituents on the norbornene ring. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are used to rationalize the observed regio- and stereochemical outcomes by analyzing the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. scielo.br

Reactants Dipole Dipolarophile Key Findings Reference
Nitrile OxidesAr-CNOUnsymmetrically substituted norbornenesExclusive exo-attack of the dipole. Regioselectivity depends on substituents. researchgate.net
Benzonitrile (B105546) OxidePh-CNOVinylacetic AcidDFT calculations predict the formation of a 3,5-regioisomer. scielo.br
Nitrile IminesAr-C=N-NRFunctionalized acetylenes and α,β-unsaturated systemsRegiocontrolled synthesis of pyrazoles. chim.it

Mechanistic Elucidation Techniques for Reactions of this compound

A variety of experimental and computational techniques are employed to elucidate the mechanisms of reactions involving this compound and its derivatives.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, including 2D techniques like COSY and HMQC, are essential for determining the structure and stereochemistry of reactants and products. researchgate.netresearchgate.net

Mass Spectrometry (MS): Used to determine the molecular weight of products and intermediates. researchgate.net

Infrared (IR) Spectroscopy: Helps in identifying functional groups present in the molecules. researchgate.net

Computational Chemistry:

Density Functional Theory (DFT): Widely used to model reaction pathways, calculate activation energies, and predict the geometries of transition states. scielo.br This helps in understanding the observed regio- and stereoselectivity.

Frontier Molecular Orbital (FMO) Theory: Provides a qualitative understanding of reactivity and selectivity in pericyclic reactions by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. scielo.brmdpi.com

Kinetic Studies:

By monitoring the reaction progress over time under different conditions (e.g., temperature, catalyst concentration), kinetic data can be obtained to determine reaction rates and activation parameters, providing insights into the reaction mechanism.

Crystallography:

X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline products, confirming their stereochemistry. researchgate.net

Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atom affects the rate of a chemical reaction. While no specific KIE studies have been published for reactions involving this compound, we can predict the expected outcomes based on reactions of similar bicyclic systems.

For reactions involving the cleavage of a C-H bond at the C2 position, a primary kinetic isotope effect (kH/kD) would be anticipated. The magnitude of this effect would provide insight into the nature of the transition state. For instance, in a hypothetical oxidation reaction where the C2-H bond is broken in the rate-determining step, a significant primary KIE would be expected.

Secondary kinetic isotope effects could also be informative. For example, in a nucleophilic substitution reaction at the cyano group, isotopic substitution at the C2 position (α-secondary KIE) or adjacent positions could reveal details about the hybridization changes at the transition state. A change from sp3 to sp2 hybridization at C2 during the reaction would typically result in a small, normal KIE (kH/kD > 1), whereas a change from sp2 to sp3 would lead to an inverse KIE (kH/kD < 1).

Table 1: Predicted Kinetic Isotope Effects for Hypothetical Reactions of this compound

Reaction TypeIsotopic Substitution PositionExpected KIE TypePredicted kH/kDMechanistic Implication
C-H Bond Activation at C2C2-H vs. C2-DPrimary> 1C-H bond cleavage is part of the rate-determining step.
SN2-type reaction at Cyano GroupC2-H vs. C2-Dα-Secondary> 1 (normal)Change in hybridization from sp3 towards sp2 at C2 in the transition state.
Addition to Cyano GroupC2-H vs. C2-Dα-Secondary< 1 (inverse)Change in hybridization from sp2 towards sp3 at C2 in the transition state.

Reaction Intermediate Characterization

The characterization of reaction intermediates is crucial for mapping the entire reaction pathway. For this compound, various reactions could proceed through distinct intermediates.

In the case of hydrolysis of the nitrile group, a common reaction for this functional group, the reaction would likely proceed through a tetrahedral intermediate. Depending on the conditions (acidic or basic), the specific nature of this intermediate would vary. Under acidic conditions, protonation of the nitrogen atom would precede nucleophilic attack by water, leading to a protonated amidic intermediate. In basic hydrolysis, direct attack of a hydroxide ion would form an anionic tetrahedral intermediate. Spectroscopic techniques such as NMR and IR could potentially be used to observe these transient species under specific conditions, such as at low temperatures.

Radical reactions involving the bicyclic framework could generate radical intermediates. For instance, hydrogen abstraction from one of the C-H bonds would lead to a bicyclo[2.2.1]heptyl radical. The stability and stereochemistry of such radicals would be influenced by the rigid bicyclic structure. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of radical intermediates.

Transition State Analysis

Transition state analysis provides a theoretical framework for understanding the energy barriers and geometries of the highest-energy points along a reaction coordinate. While specific computational studies on the transition states of reactions involving this compound are not readily found, general principles can be applied.

For reactions such as the Diels-Alder reaction to form the bicyclo[2.2.1]heptane skeleton, the transition state is known to have a boat-like conformation. The stereochemical outcome (endo vs. exo) is determined by the relative energies of the corresponding transition states, with the endo transition state often being favored due to secondary orbital interactions.

In reactions involving the cyano group, such as reduction or addition, computational chemistry could be employed to model the transition state structures. For example, in the reduction of the nitrile to an amine using a hydride reagent, the transition state would involve the approach of the hydride to the electrophilic carbon of the cyano group. The geometry of this approach would be influenced by the steric hindrance imposed by the bicyclic framework.

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), are powerful tools for modeling transition states. These calculations can provide information on the geometry, energy, and vibrational frequencies of the transition state, which can then be used to calculate theoretical kinetic isotope effects and reaction rates.

Advanced Spectroscopic and Analytical Characterization Techniques for Endo 2 Cyanobicyclo 2.2.1 Heptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of endo-2-Cyanobicyclo[2.2.1]heptane, providing insights into its carbon skeleton, proton environments, and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecular structure of this compound. The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity due to spin-spin coupling, and their integration values, which correspond to the number of protons. The ¹³C NMR spectrum, often proton-decoupled, shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments in the molecule.

The rigid, strained bicyclic system of the norbornane (B1196662) framework leads to a wide dispersion of proton and carbon signals. The 'endo' configuration of the cyano group at the C-2 position significantly influences the chemical shifts of nearby protons and carbons compared to its 'exo' isomer, a phenomenon that is critical for stereochemical assignment.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Bicyclo[2.2.1]heptane Moiety (Note: Specific values for this compound can vary based on solvent and experimental conditions.)

ProtonTypical Chemical Shift (ppm)Multiplicity
H1 (bridgehead)2.5 - 2.8Broad singlet / Multiplet
H2 (exo)1.8 - 2.2Multiplet
H3 (endo)1.2 - 1.6Multiplet
H3 (exo)1.7 - 2.0Multiplet
H4 (bridgehead)2.4 - 2.7Broad singlet / Multiplet
H5, H6 (endo/exo)1.1 - 1.9Multiplets
H7 (syn/anti)1.0 - 1.5Multiplets

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (Note: Specific values can vary based on solvent and experimental conditions.)

CarbonTypical Chemical Shift (ppm)
C1 (bridgehead)35 - 45
C225 - 35
C328 - 38
C4 (bridgehead)35 - 45
C520 - 30
C620 - 30
C730 - 40
CN (nitrile)115 - 125

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for confirming the endo stereochemistry of the nitrile group.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the protons within the bicyclic framework.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems. For this compound, a TOCSY experiment can help to identify all the protons belonging to a particular part of the bicyclic system.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton-carbon pairs (¹J-coupling). Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons (like the nitrile carbon) and for piecing together the carbon skeleton by connecting different spin systems. For example, correlations from the protons on C1, C3, and C7 to the nitrile carbon (C≡N) would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive NMR experiment for determining stereochemistry by identifying protons that are close to each other in space, irrespective of their bonding connectivity. For this compound, a key NOESY correlation would be expected between the proton at C-2 and the endo protons at C-5 and C-6, confirming the endo orientation of the substituent. The absence of a strong correlation to the exo protons would further solidify this assignment.

While less common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the crystalline form of this compound. In the solid state, molecules have restricted motion, which can lead to broad NMR signals. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. ssNMR can be used to study polymorphism (the existence of multiple crystalline forms), which can be critical in materials science and pharmaceutical applications. It can also provide information about the packing of molecules in the crystal lattice and intermolecular interactions. To date, specific solid-state NMR studies on this compound are not widely reported in the literature.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound is characterized by absorptions corresponding to its nitrile group and its saturated bicyclic alkane structure.

The most characteristic absorption is that of the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. The exact position can be influenced by the electronic environment. The spectrum will also be dominated by strong C-H stretching vibrations of the alkane framework, typically observed in the 3000-2850 cm⁻¹ region. C-H bending and C-C stretching vibrations of the bicyclic system will produce a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. For a related compound, 2-cyano-3,4-dimethyl-bicyclo[2.2.1]heptane, a nitrile absorption at 2230 cm⁻¹ has been reported. google.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretching2850 - 3000Strong
C≡N (nitrile)Stretching2240 - 2260Medium, Sharp
C-H (alkane)Bending1350 - 1470Variable
C-C (alkane)StretchingFingerprint RegionVariable

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light (usually from a laser). While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This technique provides valuable information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with high accuracy. For this compound (C8H11N), the calculated exact mass is 121.0891. Experimental values obtained through HRMS can be compared to this theoretical value to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of this fragmentation pattern provides clues to the molecule's structure. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles suggest that the bicyclic ring and the cyano group would dictate the fragmentation pathways. Common fragmentation might involve the loss of the cyano group (CN) or cleavage of the bicyclo[2.2.1]heptane framework.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single crystal X-ray diffraction has been successfully employed to elucidate the precise solid-state molecular structure of this compound. This technique confirms the endo configuration of the cyano group relative to the bicyclic system. The analysis provides accurate bond lengths, bond angles, and torsion angles, offering a detailed geometric description of the molecule. For instance, the structure of a related compound, endo-2-cyano-exo-2-hydroxybicyclo[2.2.1]heptane, has been determined, showcasing the capability of this method to distinguish between subtle stereochemical differences.

Other Advanced Analytical Methods

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are fundamental in the analysis of this compound, enabling the assessment of purity and the effective separation of its endo and exo isomers. The choice of technique, whether High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC), is dictated by the specific analytical requirements, such as the volatility of the compound and the desired resolution.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of bicyclic compounds. For the separation of isomers of bicyclo[2.2.1]heptane derivatives, chiral stationary phases have proven to be particularly effective, even for non-enantiomeric separations, due to the distinct stereochemical interactions they facilitate. The separation is influenced by factors such as the mobile phase composition, temperature, and flow rate.

ParameterExample Condition
Stationary Phase Chiral (e.g., Teicoplanin-based)
Mobile Phase Hydro-organic (e.g., Methanol/Water or Ethanol/Water mixtures)
Detection Photodiode Array (PDA) or UV Detector

Gas Chromatography (GC):

Given the volatility of this compound, GC is a highly suitable method for its analysis. Capillary columns, especially those with specialized stationary phases, offer high resolution for the separation of closely related isomers. The retention times of the endo and exo isomers differ due to their distinct stereochemistry, which affects their interaction with the stationary phase. Research has demonstrated that the two isomers can be effectively separated and their thermodynamic equilibrium can be studied using this method. researchgate.net

ParameterExample Condition
Column Capillary column (e.g., with a polysiloxane-based stationary phase)
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Purity Achieved >99% for both endo and exo isomers

Thin-Layer Chromatography (TLC):

TLC serves as a rapid and convenient method for monitoring reaction progress and assessing the purity of this compound. The separation is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The choice of eluent is critical for achieving good separation.

ParameterExample Condition
Stationary Phase Silica Gel Plate
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate)
Visualization UV light or a suitable staining agent

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the phase transitions of this compound. By measuring the heat flow into or out of a sample as a function of temperature, DSC can accurately determine the temperatures and enthalpies of events such as melting and solid-state phase transitions.

Studies on the thermodynamic properties of both endo- and exo-2-Cyanobicyclo[2.2.1]heptane have been conducted, providing valuable data on their thermal behavior. nist.gov The specific heat of the endo isomer has been measured over a wide temperature range, contributing to a comprehensive understanding of its thermodynamic functions. nist.gov

Table of Thermal Properties:

PropertyValue (for endo-isomer)Reference
Enthalpy of Phase Transition Data available dechema.de
Entropy (solid) Data available dechema.de
Specific Heat (Cp, solid) at 280 K ~200.03 J/mol*K nist.gov

The analysis of phase transitions by DSC is crucial for understanding the physical stability of the compound and for quality control purposes. The distinct thermal profiles of the endo and exo isomers can also serve as an additional method for their differentiation.

Computational and Theoretical Studies on Endo 2 Cyanobicyclo 2.2.1 Heptane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic structure and energy of molecules. For a molecule with a complex three-dimensional structure like endo-2-Cyanobicyclo[2.2.1]heptane, these calculations are invaluable.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying bicyclic systems due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to optimize molecular geometries and predict a range of thermodynamic and electronic properties. For instance, methods like B3LYP with basis sets such as 6-311+G** are commonly employed to determine the heat of formation and analyze electronic stability through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.

In the context of substituted bicyclo[2.2.1]heptane systems, DFT has been successfully applied to investigate reaction mechanisms. For example, a study on the epoxidation of 7-syn-substituted bicyclo[2.2.1]hept-2-enes, including a cyano-substituted derivative, utilized DFT to explore the reaction's stereochemistry. researchgate.net Similarly, the BHandHLYP/6-31G(d) level of theory was used to elucidate the intramolecular heterocyclization mechanism of related N-substituted endo-5-aminomethyl-exo-2,3-epoxybicyclo[2.2.1]heptanes. researchgate.net These studies underscore the capability of DFT to model the intricate potential energy surfaces and transition states of reactions involving the bicyclo[2.2.1]heptane framework.

Table 1: Representative DFT Functionals and Basis Sets for Bicyclic Systems

Functional Basis Set Typical Applications
B3LYP 6-31G* Geometry optimization, vibrational frequencies
B3LYP 6-311+G** Higher accuracy energies, electronic properties
BHandHLYP 6-31G(d) Mechanistic studies, transition state analysis researchgate.net

Ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to very high-accuracy calculations, albeit typically at a greater computational expense than DFT. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used to obtain benchmark-quality data.

For related norbornylamines, ab initio calculations at the HF/STO-3G, HF/3-21G, and HF/6-31G levels have been used to compute proton affinities and dipole moments, providing insights into the electronic effects of the bicyclic scaffold. nih.gov The application of such methods to this compound would allow for a precise determination of its electronic properties and a reliable assessment of the performance of more cost-effective DFT methods. Conformational analyses of complex cyclic molecules have also been successfully performed using ab initio techniques, demonstrating their utility in mapping complex energy landscapes. rsc.org

Conformational Energy Landscapes and Stereoisomer Stability

The rigid bicyclo[2.2.1]heptane framework limits the conformational freedom of the molecule, yet the orientation of substituents gives rise to important stereoisomers. The endo and exo isomers of 2-substituted bicyclo[2.2.1]heptanes are diastereomers with distinct physical and chemical properties.

Potential Energy Surface (PES) scans are computational experiments that map the energy of a molecule as a function of one or more geometric parameters, such as bond lengths, angles, or dihedral angles. For reactions involving bicyclic compounds, PES scans are crucial for identifying stable intermediates and locating transition states. A DFT study on the epoxidation of substituted bicyclo[2.2.1]hept-2-enes successfully located transition states on the calculated PES, which helped to explain the observed stereochemical outcomes. researchgate.net For this compound, a PES scan could be used to investigate the rotational barrier of the cyano group or to model its behavior during a chemical transformation.

The relative thermodynamic stability of endo and exo isomers is a key aspect of the chemistry of bicyclo[2.2.1]heptane derivatives. In many cases, the exo isomer is found to be thermodynamically more stable due to reduced steric hindrance. For instance, in norbornene dicarboxylic acid anhydride, the exo isomer is the more stable form. scirp.org Similarly, studies on methyl 5-norbornene-2-carboxylate have shown that at equilibrium, the mixture contains a higher proportion of the exo isomer (approximately 60%), indicating its greater stability. scirp.org

Computational methods can predict these energy differences with high accuracy. Calculations on endo- and exo-norbornylamines have not only confirmed the greater basicity of the exo isomer but have also been used to rationalize this observation in terms of electronic and structural effects. nih.gov For this compound and its exo counterpart, quantum chemical calculations would be expected to show a lower ground-state energy for the exo isomer.

Table 2: Calculated Relative Stabilities of endo vs. exo Isomers in Related Bicyclic Systems

Compound Method More Stable Isomer Reference
Norbornene dicarboxylic acid anhydride Experimental/Inferred exo scirp.org
Methyl 5-norbornene-2-carboxylate Experimental (Equilibrium) exo scirp.org

Electronic Structure and Bonding Analysis

An analysis of the electronic structure provides a deeper understanding of the bonding within a molecule and its potential reactivity. For this compound, the interaction between the cyano group's π-system and the σ-framework of the bicyclic cage is of particular interest.

Computational methods can provide detailed information on electron distribution, molecular orbitals, and bonding characteristics. For example, analyzing the HOMO and LUMO can reveal the most likely sites for nucleophilic or electrophilic attack. In related bicyclic systems, the HOMO-LUMO gap has been used as a metric for electronic stability. Furthermore, semiempirical methods like PM3 have been employed to study the electron density distribution and proton affinity in complex aminomethylbicyclo[2.2.1]hept-2-enes, demonstrating that such analyses can pinpoint the most reactive atoms within a molecule. researchgate.net The photorearrangement of the related 2-cyanobicyclo[2.2.1]hept-2-ene involves concerted sigmatropic shifts, which are governed by orbital symmetry rules and would be amenable to a detailed electronic structure analysis. cdnsciencepub.com

Charge Distribution and Molecular Orbitals

Quantum-chemical calculations provide valuable insights into the electronic structure of this compound. The distribution of electron density in the stereoisomeric N-2-(4-nitrophenyl)-2-hydroxyethylamines has been studied using semiempirical PM3 calculations. These studies reveal that the nitrogen atom in the amino alcohols exhibits a greater proton affinity compared to the oxygen atom. researchgate.net

Molecular orbital (MO) theory explains the formation of bonding and antibonding orbitals through the constructive and destructive overlap of atomic orbitals, respectively. youtube.com The lower-energy bonding molecular orbital results from constructive overlap, while the higher-energy antibonding molecular orbital arises from destructive overlap. youtube.com In the context of bicyclic systems, the stereochemistry can influence the interactions between orbitals. For instance, in reactions involving bicyclo[2.1.0]pentane, the attraction between a Ni(0) atom and the strained σ bond is of a [dπ + σ*] type, where the metal atom with an occupied, antisymmetric d orbital preferentially approaches from the strongly bonding, symmetric, exo side. Conversely, for a concerted cycloaddition to be feasible, olefins may have a [σ + π] pericyclic interaction with the central σ bond from the weakly bonding endo side. electronicsandbooks.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding interactions and stability in molecules. In a study of alkyl fragment ions produced from the field dissociation of various heptanes, NBO analysis was employed to determine the hyperconjugative stabilization energy. The observed order of intensity for the complementary pair of alkyl fragment ions resulting from C-C σ-bond cleavage was consistent with the order of this stabilization energy. nih.gov This suggests that hyperconjugation plays a significant role in the stability of the resulting carbocations. nih.gov The analysis further indicated that the field dissociation of a C-C σ-bond involves the partitioning of the total charge and spin density of the molecular ion into the fragment ions. nih.gov

Reaction Mechanism Modeling

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

The modeling of reaction mechanisms often involves locating the transition state (TS) and then following the intrinsic reaction coordinate (IRC) to connect the TS to the reactants and products. For example, in the Huisgen 1,3-dipolar cycloaddition of acetylene (B1199291) and hydrazoic acid, the transition state was located using the Becke3LYP/6-31G(d) method. uni-muenchen.de Following the IRC from the transition state confirms the reaction pathway. The forward IRC leads to the product, in this case, a triazole, while the reverse IRC leads back to the reactants. uni-muenchen.de The progress of these calculations can be monitored to ensure convergence towards the respective minima on the potential energy surface. uni-muenchen.de

Prediction of Activation Barriers and Reaction Pathways

Quantum-chemical calculations are instrumental in predicting the feasibility of different reaction pathways by calculating their activation barriers. For instance, in the reaction of aryl glycidyl (B131873) ethers with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methylamine, an abnormal course of aminolysis was confirmed by calculating the activation barriers and Gibbs free energies for competing reactions at the B3LYP/6-311+G(d,p) level of theory. researchgate.net Similarly, calculations of activation barriers for the reaction between bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine and nitrophenyl glycidyl ethers indicated a low probability of forming a 1:2 product due to steric hindrances. researchgate.net The features of the reaction mechanism for the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with 2-[(2-allylphenoxy)methyl]oxirane were also investigated using quantum-chemical calculations at the PCM/B3LYP/6-31G(d) level of theory. researchgate.net

Prediction of Spectroscopic Properties

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are a valuable tool for structure elucidation and confirmation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for this purpose. scielo.br For example, the ¹H and ¹³C NMR chemical shifts of (E)-1-(α,β-Dimethylbenzyliden)-2,2-diphenylhydrazine isomers were calculated at the B3LYP/6-311++G(d,p) level of theory in a simulated solvent environment. scielo.br Such calculations can help to understand the influence of substituents and stereochemistry on the chemical shifts. scielo.br The accuracy of these calculations can be compared with experimental data and other computational methods. nih.gov It is important to note that factors like hydrogen bonding and solvent effects can significantly influence chemical shifts, particularly for protons involved in these interactions. nih.gov

The chemical shift of a nucleus is influenced by its local electronic environment, which can be affected by nearby electronegative atoms and unsaturated groups. libretexts.org Generally, electronegative groups cause a downfield shift (increase in ppm). libretexts.org

Vibrational Frequency Calculations for IR/Raman Assignment

However, the established methodologies for such investigations on related bicyclic and nitrile-containing compounds provide a clear framework for how such a study would be conducted. Computational chemistry, particularly Density Functional Theory (DFT), is a standard and effective tool for predicting vibrational spectra. mdpi.com The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its lowest energy conformation. This is a crucial step as the accuracy of the frequency calculations is highly dependent on the optimized geometry.

Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies.

Spectral Prediction: The output of the calculation provides a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These theoretical spectra can then be plotted and compared with experimental data. nih.gov

Vibrational Mode Assignment: Each calculated frequency is associated with a specific motion of the atoms in the molecule, such as C-H stretching, C-C bond bending, or the characteristic C≡N nitrile stretch. This allows for a detailed assignment of the bands observed in experimental IR and Raman spectra.

For similar bicyclo[2.2.1]heptane derivatives, quantum-chemical calculations have been successfully employed to understand their structure and reactivity, often using functionals like B3LYP or BHandHLYP with various basis sets (e.g., 6-31G(d) or 6-311+G(d,p)). researchgate.net It is through such computational studies that a detailed understanding of the vibrational properties of this compound could be achieved.

To illustrate the expected results from such a calculation, a hypothetical data table is presented below. This table is based on the types of vibrational modes that would be characteristic of the molecule and the typical frequency ranges in which they appear.

Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

This table is for illustrative purposes only, as no specific published data is available.

Calculated Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Assignment
~2950-3050Medium-StrongMediumC-H stretching (aliphatic)
~2240-2260MediumStrongC≡N stretching (nitrile)
~1450-1470MediumMediumCH₂ scissoring
~1200-1300WeakWeakC-C stretching (bicycle frame)
~800-1000StrongWeakC-H bending (out-of-plane)

Molecular Dynamics Simulations (if applicable for interactions or dynamics)

Specific molecular dynamics (MD) simulations for this compound have not been reported in the scientific literature. MD simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvents, and transport properties.

While direct studies on this compound are lacking, MD simulations have been applied to understand the properties of systems containing similar structural motifs, such as polymers with nitrile groups and other bicyclic molecules. mdpi.comnih.gov These studies demonstrate the applicability of MD in elucidating macroscopic properties from molecular-level interactions.

Should molecular dynamics simulations be performed on this compound, they would likely focus on several key areas:

Conformational Dynamics: Although the bicyclo[2.2.1]heptane cage is rigid, the orientation of the cyano group can be subject to subtle dynamics. MD simulations could explore the conformational landscape and potential energy barriers associated with these motions.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water, methanol), one could study the specific interactions between the cyano group and solvent molecules, including the formation and lifetime of hydrogen bonds.

Intermolecular Interactions: For simulations of the bulk liquid, MD can be used to calculate properties such as the radial distribution function, which describes the local ordering of molecules around a central one. This would provide insight into the liquid structure and the nature of intermolecular forces, which are significantly influenced by the polar nitrile group.

Transport Properties: From the simulation trajectories, it is possible to calculate transport properties like the diffusion coefficient, which characterizes the mobility of the molecule in a given medium.

The general procedure for such a simulation would involve:

System Setup: A simulation box would be created containing one or more molecules of this compound, often solvated with a chosen solvent.

Force Field Selection: A suitable force field (e.g., COMPASS, OPLS, or AMBER) would be chosen to describe the inter- and intramolecular forces. mdpi.com

Equilibration: The system would be allowed to relax to a stable temperature and pressure.

Production Run: A long simulation would be run to generate trajectories of the atoms' positions and velocities over time.

Analysis: The trajectories would be analyzed to extract the desired structural and dynamic properties.

Given the absence of published data, any discussion of the specific dynamic behavior or interaction patterns of this compound remains speculative and awaits future computational investigation.

Synthetic Applications and Derivatization Strategies of Endo 2 Cyanobicyclo 2.2.1 Heptane

endo-2-Cyanobicyclo[2.2.1]heptane as a Versatile Synthetic Building Block

The inherent strain and defined spatial arrangement of the bicyclo[2.2.1]heptane skeleton provide a robust platform for the synthesis of a variety of intricate molecules. The endo configuration of the cyano group further influences the stereochemical outcome of subsequent transformations, making it a powerful tool for stereocontrolled synthesis.

The transformation of the cyano group of this compound into amino and carboxylic acid functionalities is a key strategy for the synthesis of non-natural, conformationally constrained amino acids. These bicyclic amino acids are of significant interest in medicinal chemistry and peptidomimetics due to their ability to induce specific secondary structures in peptides.

One notable application is in the synthesis of norbornane-based GABA analogues. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are investigated for their potential as therapeutic agents for neurological disorders. The rigid bicyclo[2.2.1]heptane scaffold, when incorporated into a GABA structure, restricts the molecule's conformational flexibility. This can lead to higher receptor selectivity and improved pharmacological profiles. The synthesis of these analogues often involves the reduction of the nitrile to a primary amine, followed by further functionalization to introduce the carboxylic acid moiety.

The general synthetic approach to bicyclic amino acids from this compound often involves the following key steps:

Reduction of the nitrile: The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Hydrolysis of the nitrile: Alternatively, the nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Multi-step transformations: In many cases, a sequence of reactions is employed to convert the cyano group into the desired amino acid functionality, often involving protection and deprotection steps to ensure regioselectivity and stereochemical control.

The synthesis of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid is a prime example of the utility of bicyclic nitrile precursors. mdpi.comsigmaaldrich.com These compounds serve as building blocks for creating peptides with well-defined secondary structures and have been explored for their biological activities, including their ability to block the transport of certain amino acids across cell membranes. mdpi.com

Table 1: Selected Bicyclic Amino Acids and Amines Derived from the Bicyclo[2.2.1]heptane Scaffold

DerivativeSynthetic UtilityPotential Applications
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acidBuilding block for peptidomimeticsInduction of specific peptide conformations, potential insulin-releasing factor. mdpi.com
Norbornane-based GABA analoguesConformationally restricted neurotransmitter analoguesNeurological disorder research.
endo-2-Aminomethylbicyclo[2.2.1]heptaneChiral amine for further synthesisLigand synthesis, resolving agent.
exo-2-Aminomethylbicyclo[2.2.1]heptaneChiral amine for further synthesisLigand synthesis, resolving agent.

The bicyclo[2.2.1]heptane framework serves as a foundational element for the construction of more elaborate polycyclic systems. nih.govresearchgate.net The reactivity of the cyano group in this compound can be harnessed to initiate or participate in cyclization reactions, leading to the formation of fused, bridged, or spirocyclic structures. nih.gov These complex scaffolds are prevalent in natural products and are sought after in drug discovery due to their structural diversity and potential for novel biological activities. nih.govresearchgate.net

Researchers have utilized the bicyclo[2.2.1]heptane skeleton as a rigid template to control the stereochemistry of subsequent ring-forming reactions. For instance, intramolecular Diels-Alder reactions, where the dienophile is attached to the bicyclo[2.2.1]heptane core, can lead to the formation of complex tricyclic and tetracyclic systems with high stereoselectivity. nih.gov The endo-cyano group can be transformed into various functionalities that can act as tethers or reactive sites for these intramolecular cyclizations.

An example of the construction of a complex polycyclic scaffold is the synthesis of pedrolane, a diterpenoid with an unprecedented carbon skeleton that includes a bicyclo[2.2.1]heptane system. u-szeged.hunih.gov While not directly starting from this compound, this discovery highlights the importance of the bicyclo[2.2.1]heptane motif in complex natural product architectures. u-szeged.hunih.gov Synthetic strategies towards such molecules often rely on building blocks that can be derived from functionalized norbornanes.

Development of Chiral Auxiliaries and Ligands Based on the this compound Skeleton

The inherent chirality and rigidity of the bicyclo[2.2.1]heptane framework make it an excellent scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. The endo-2-cyano group provides a convenient handle for the introduction of various coordinating atoms and functional groups necessary for catalytic activity and stereochemical control.

Chiral modifiers derived from the this compound skeleton are designed to create a specific chiral environment around a reactive center, thereby influencing the stereochemical outcome of a reaction. The synthesis of these modifiers typically involves the transformation of the cyano group into other functionalities, such as amines, alcohols, or phosphines, which can then coordinate to a metal catalyst or interact non-covalently with a substrate.

The stereodefined nature of the bicyclic core ensures that the appended functional groups are held in a fixed spatial arrangement, which is crucial for effective stereodifferentiation. For example, the reduction of the nitrile to an aminomethyl group provides a chiral amine that can be further elaborated into bidentate or tridentate ligands.

Chiral ligands and auxiliaries based on the bicyclo[2.2.1]heptane framework have found applications in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. umich.edu For instance, chiral diamines and amino alcohols derived from this scaffold can be used as ligands for transition metal catalysts, such as rhodium and iridium, in the asymmetric hydrogenation of prochiral olefins. researchgate.net

The success of these catalytic systems often depends on the precise tuning of the steric and electronic properties of the ligand. The modular nature of the synthesis, starting from this compound, allows for the systematic variation of the substituents on the bicyclic framework and the coordinating groups, enabling the optimization of the catalyst for a specific transformation. A notable example is the application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis, demonstrating the utility of the bicyclic core in creating effective chiral catalysts. umich.edu

Table 2: Examples of Chiral Ligands/Auxiliaries and Their Applications in Asymmetric Catalysis

Ligand/Auxiliary TypeSynthetic Approach from this compoundApplication in Asymmetric Catalysis
Chiral DiaminesReduction of nitrile to amine, followed by further functionalization.Ligands for metal-catalyzed hydrogenations and transfer hydrogenations. researchgate.net
Chiral Amino AlcoholsReduction of nitrile and introduction of a hydroxyl group.Catalysts for asymmetric additions to carbonyls, ligands for metal catalysts. researchgate.net
Chiral PhosphinesConversion of the cyano group to a phosphine-containing moiety.Ligands for a wide range of transition metal-catalyzed reactions.

Integration into Materials Science Research (non-clinical applications)

The rigid and well-defined structure of the bicyclo[2.2.1]heptane unit, derivable from this compound, has led to its incorporation into various materials to impart specific properties. nist.gov The thermal stability and predictable geometry of the norbornane (B1196662) skeleton make it an attractive component for the design of novel polymers and functional materials.

For instance, monomers containing the bicyclo[2.2.1]heptane moiety can be polymerized via ring-opening metathesis polymerization (ROMP) to produce polymers with high glass transition temperatures and excellent mechanical properties. The cyano group in this compound can be either retained in the final polymer, contributing to its polarity and other properties, or modified to introduce other functionalities. These functionalities can be used for cross-linking, surface modification, or the attachment of other molecules.

The unique shape and rigidity of the bicyclic unit can also be exploited to create materials with specific nanoscale architectures. For example, the incorporation of norbornane-based units into the backbone of a polymer can lead to materials with increased free volume, which can be beneficial for applications such as gas separation membranes. While direct applications of this compound in materials are still emerging, the broader use of norbornane derivatives in polymer chemistry points to the potential of this compound as a valuable monomer or additive in materials science. wpmucdn.com

Monomers for Polymer Synthesis with Unique Topologies

The strained ring system of bicyclo[2.2.1]heptane derivatives, including this compound, makes them suitable monomers for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the creation of polymers with unique topologies, where the bicyclic structure is incorporated into the polymer backbone, influencing its physical and chemical properties.

Research has demonstrated the applicability of ruthenium-based initiators for the ROMP of norbornene derivatives containing cyano groups. For instance, ruthenium alkylidene complexes with N-heterocyclic carbene ligands have been successfully employed to polymerize monomers like (±)-exo,endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid bis-[5-(4′-cyano-biphenyl-4-yloxy)pentyl] ester. researchgate.net This indicates that the presence of a cyano group is compatible with modern ROMP catalysts. The resulting polymers often exhibit high yields and narrow polydispersities, highlighting the controlled nature of the polymerization. researchgate.net

While direct polymerization of this compound itself is not extensively detailed in the reviewed literature, the successful polymerization of structurally similar cyano-functionalized norbornene derivatives provides a strong precedent. The nitrile functionality can be carried through the polymerization process, yielding a polymer with pendant cyano groups that can be further modified.

A variety of bicyclic monomers have been investigated for polymerization, leading to polymers with monocyclic rings within the polymer chain. researchgate.net These polymerizations can proceed through different mechanisms, including anionic and cationic pathways, depending on the monomer's structure and the initiator used. researchgate.net

Components in Advanced Functional Materials

The incorporation of the bicyclo[2.2.1]heptane scaffold into materials can impart desirable properties such as thermal stability, mechanical rigidity, and specific optical or electronic functions. While direct applications of this compound in advanced functional materials are not widely reported, derivatives of the bicyclo[2.2.1]heptane system have shown promise in this area.

One notable application is the use of disodium (B8443419) cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboxylate as a nucleating agent in polymers. nih.gov It is utilized at low concentrations (up to 0.25% by weight) in polypropylene (B1209903) and high-density polyethylene (B3416737) to control the polymer's crystalline structure during solidification. nih.gov This application, while not involving the cyano derivative directly, illustrates how the rigid bicyclic core can influence the macroscopic properties of a polymer matrix.

Furthermore, polyimides derived from alicyclic monomers like bicyclo[2.2.1]heptane tetracarboxylic dianhydride exhibit high solubility in organic solvents, good thermomechanical properties, and favorable optical characteristics due to their rigid cyclic structure. These attributes are valuable in the fabrication of advanced films and coatings.

The cyano group in this compound offers a potential handle for creating functional materials. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the attachment of various functional moieties. This versatility makes it a candidate for the synthesis of liquid crystals, photoresponsive materials, or as a component in metal-organic frameworks.

Synthesis of Highly Functionalized Bicyclo[2.2.1]heptane Systems

The this compound molecule is a versatile starting material for the synthesis of a wide array of more complex and highly functionalized bicyclo[2.2.1]heptane derivatives. The inherent stereochemistry of the endo isomer, a consequence of the Diels-Alder reaction used in its synthesis, provides a crucial starting point for stereocontrolled transformations.

Generation of Multifunctionalized Norbornane Derivatives

The synthesis of multifunctionalized norbornane derivatives often begins with the construction of the bicyclo[2.2.1]heptane core through a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. evitachem.com The nitrile group in this compound can be seen as a latent functional group, capable of being transformed into other functionalities.

For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding endo-2-carboxylic acid. This carboxylic acid can then undergo a variety of transformations, such as esterification or conversion to an amide. The Curtius rearrangement of the corresponding acyl azide (B81097) can be employed to introduce an amine group, leading to the synthesis of β-amino acids with a rigid norbornane backbone. evitachem.com

The rigid bicyclo[2.2.1]heptane scaffold has been utilized as a building block in the synthesis of nucleotide analogues. nih.gov In these complex molecules, the bicyclic system serves to lock the conformation of a pseudo-sugar ring, which can lead to selective interactions with biological targets like P2Y receptors. nih.gov

The derivatization of the bicyclo[2.2.1]heptane framework can also involve reactions at other positions on the ring. For example, the double bond in the unsaturated precursor, bicyclo[2.2.1]hept-5-ene-2-carbonitrile, can be subjected to various addition reactions before or after the modification of the cyano group.

Exploration of Structure-Function Relationships in Novel Compounds

The rigid and well-defined geometry of the bicyclo[2.2.1]heptane skeleton makes it an excellent platform for studying structure-function relationships. By systematically modifying the functional groups attached to this scaffold and observing the resulting changes in chemical or biological activity, researchers can gain insights into the molecular basis of these properties.

For example, the conformational rigidity of norbornane-based structures has been exploited in the design of peptidomimetics. researchgate.net The bicyclic core can induce specific secondary structures in peptide chains, influencing their biological activity. The synthesis of novel rigid bicyclic proline analogues, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, demonstrates this approach. researchgate.net

In the field of medicinal chemistry, norbornane derivatives have been investigated for various therapeutic applications. For instance, the framework has been incorporated into potential anticancer agents. nih.gov The unique three-dimensional shape of the bicyclic system can influence how a molecule interacts with a biological target.

The derivatization of this compound allows for the creation of libraries of novel compounds. The functional group transformations mentioned previously (hydrolysis, reduction, etc.) can be combined with other synthetic steps to generate a diverse set of molecules. The biological and material properties of these new compounds can then be evaluated to establish clear structure-function relationships.

Q & A

Q. How is endo-2-Cyanobicyclo[2.2.1]heptane structurally characterized, and what distinguishes it from its exo isomer?

The compound’s stereochemistry is defined using the endo/exo descriptor system, which specifies the spatial orientation of substituents relative to the bicyclic framework. For bicyclo[2.2.1]heptane systems, the endo configuration indicates the cyano group (-CN) is positioned on the same face as the bridgehead hydrogen, while exo places it on the opposite face. Structural differentiation relies on techniques like X-ray crystallography or nuclear Overhauser effect (NOE) NMR to detect proximity between the cyano group and bridgehead protons. For example, in related bromo derivatives, NOE correlations between bridgehead hydrogens and substituents resolved exo vs. endo configurations .

Q. What spectroscopic methods are recommended to confirm the stereochemistry of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify chemical shifts influenced by steric environments. For instance, endo substituents often exhibit downfield shifts due to proximity to the bridgehead.
  • X-ray Crystallography : Provides unambiguous confirmation of spatial arrangement, as seen in studies resolving exo-2-acetoxy derivatives of bicyclo[2.2.1]heptane .
  • IR Spectroscopy : The cyano group’s stretching frequency (~2200 cm1^{-1}) can indicate electronic effects from the bicyclic system’s rigidity .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing this compound derivatives, and how can steric effects be mitigated?

Challenges include:

  • Steric Hindrance : The bicyclic framework restricts access to reaction sites. For example, nucleophilic substitution at C2 in bromo derivatives is hindered by bridgehead proximity, leading to preferential reactions at less-strained positions like C4 .
  • Mitigation Strategies : Use of bulky leaving groups (e.g., bromine) or directing groups (e.g., thiols) can enhance regioselectivity. In thiol-based syntheses, hydrolyzing dibromo thiolacetates generates intermediates that favor stable endo configurations .

Q. How can computational methods predict the stability and reactivity of bicyclo[2.2.1]heptane derivatives with cyano substituents?

  • Density Functional Theory (DFT) : Calculates heat of formation (HOF), bond dissociation energies, and electronic structures. For example, bicyclo[2.2.1]heptane derivatives exhibit high stability due to strain energy distribution, with cyano groups influencing detonation properties in high-energy materials .
  • Molecular Dynamics (MD) : Simulates steric interactions during reactions, such as substituent orientation during nucleophilic attack .

Q. What strategies resolve contradictions between experimental and computational data on this compound reactivity?

  • Comparative Analysis : Cross-validate computational predictions (e.g., reaction pathways via DFT) with experimental kinetics. For example, discrepancies in sulfide alcohol reaction outcomes were resolved by modeling strain energy in transition states .
  • Stereochemical Reassessment : Re-examine NMR/X-ray data if computational models suggest alternative stereochemistry. In one study, acetylation and desulfurization of intermediates clarified product configurations .

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